[(2,3-Dihydro-1-benzothiophen-3-yl)methyl](methoxy)amine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzothiophen-3-yl)-N-methoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-11-6-8-7-13-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQFLVPPVLLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CSC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1-benzothiophen-3-yl)methylamine can be achieved through various methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method yields chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1-benzothiophen-3-yl)methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiophenes .
Scientific Research Applications
(2,3-Dihydro-1-benzothiophen-3-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1-benzothiophen-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with its targets, which may play an important role in achieving high reactivity and selectivity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxides: These compounds share a similar core structure and are used in similar applications.
Indole Derivatives: Indole derivatives possess various biological activities and are used in drug development.
Biological Activity
(2,3-Dihydro-1-benzothiophen-3-yl)methylamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a methoxy group and an amine functional group. This unique structure contributes to its diverse biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that (2,3-Dihydro-1-benzothiophen-3-yl)methylamine exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Disruption of mitochondrial function |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .
Antimicrobial Activity
(2,3-Dihydro-1-benzothiophen-3-yl)methylamine has also shown promising antibacterial properties. Preliminary studies suggest it is effective against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
The biological activity of (2,3-Dihydro-1-benzothiophen-3-yl)methylamine can be attributed to its interactions with specific molecular targets:
- Receptor Binding : The compound may bind to key receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes critical for cancer cell metabolism and bacterial survival.
Further studies are needed to elucidate the precise molecular interactions and pathways involved in its biological effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (2,3-Dihydro-1-benzothiophen-3-yl)methylamine:
- Combination Therapy : A study examined the effects of combining this compound with conventional chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin.
- In Vivo Efficacy : Animal models treated with (2,3-Dihydro-1-benzothiophen-3-yl)methylamine showed significant tumor reduction compared to controls, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-5-methoxybenzofuran | Contains a cyclopropyl group | Moderate anticancer activity |
| Benzothiophene Derivatives | Similar structure but with sulfur | Limited antibacterial properties |
| Indole Derivatives | Contains nitrogen in the ring | Stronger anticancer properties |
The unique trifluoromethoxy group in (2,3-Dihydro-1-benzothiophen-3-yl)methylamine enhances its reactivity and selectivity towards biological targets compared to these similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
